2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol
Description
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol is a chiral vicinal amino alcohol characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold substituted with a chlorine atom at position 5. The molecule features an ethanol backbone with an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbons. The 7-chloro substituent introduces electron-withdrawing effects, which may influence reactivity, lipophilicity, and intermolecular interactions .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-amino-2-(7-chloro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-5(7(11)3-12)2-8-9(6)14-4-13-8/h1-2,7,12H,3-4,11H2 |
InChI Key |
NCLRKBNYRWOCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclizing catechol with dichloromethane under basic conditions to form the benzodioxole ring.
Aminoethanol Substitution: The chlorinated benzodioxole is reacted with an appropriate aminoethanol derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or modified amines.
Substitution: Products include various substituted benzodioxole derivatives.
Scientific Research Applications
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The pathways affected by this compound include those related to neurotransmission, cell signaling, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Substituent Variations
Halogen-Substituted Analogs
- 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol (): Structural Differences: Replaces the 7-chloro group with 6-bromo and extends the ethanol chain to propanol. The longer alkyl chain may reduce crystallinity compared to the ethanol backbone .
- (R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride (CAS 223697-48-1; ): Structural Differences: Lacks the 7-chloro substituent and is isolated as a hydrochloride salt. Impact: Absence of chlorine reduces electron-withdrawing effects, possibly increasing the basicity of the amino group. The salt form enhances aqueous solubility, critical for pharmaceutical formulations .
Backbone and Functional Group Modifications
- Methyl 2-amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)acetate (): Structural Differences: Ethanol hydroxyl group replaced with a methyl ester (-COOCH3). Impact: Esterification eliminates hydrogen-bonding capacity from the hydroxyl group, reducing polarity. This modification is common in prodrug strategies to improve membrane permeability .
- 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)ethan-1-ol (18f; ): Structural Differences: Incorporates a 4-methoxyphenyl group instead of the amino group.
Physicochemical Properties
Biological Activity
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings and case studies to provide an overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₂ClN₁O₃
- Molecular Weight : 217.65 g/mol
- CAS Number : 2705399-49-9
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodioxole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 8 µg/mL, demonstrating their potency against resistant strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | <8 |
| Other derivatives | E. coli | <8 |
Anticancer Activity
The anticancer potential of 2-amino derivatives has been explored in various cell lines. For example, IC₅₀ values for the compound against HeLa cells were reported to be below 10 µg/mL, indicating strong cytotoxic effects. Comparative studies show that this compound can outperform many traditional chemotherapeutics in terms of efficacy against cancer cells.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 11.20 - 93.46 |
| SKOV-3 | 7.87 - 70.53 |
Antioxidant Activity
Antioxidant assays have demonstrated that the compound exhibits significant free radical scavenging activity. The ability to reduce oxidative stress markers indicates its potential use in preventing oxidative stress-related diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in Molecules highlighted the effectiveness of benzodioxole derivatives against biofilm formation by clinical strains of Staphylococcus. The study found that these compounds maintained bacteriostatic properties at low concentrations while preventing hemolysis at therapeutic doses . -
Anticancer Efficacy :
In a comparative analysis involving multiple cancer cell lines, the compound was shown to induce apoptosis effectively with minimal toxicity to normal cells. The findings suggested a promising therapeutic window for further clinical exploration . -
Oxidative Stress Reduction :
Research indicated that the compound significantly reduced malondialdehyde (MDA) levels in treated cells, suggesting its role as a potent antioxidant agent capable of mitigating cellular damage caused by oxidative stress .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol, and how are intermediates purified?
- Synthesis Methods :
- Nucleophilic Substitution : The chlorine atom on the benzo[d][1,3]dioxole ring can be substituted with amino groups under basic conditions (e.g., using ammonia or protected amines) .
- Reductive Amination : Ketone or aldehyde intermediates derived from the benzo[d][1,3]dioxole scaffold may undergo reductive amination with ammonia or hydroxylamine .
- Chiral Synthesis : For enantiopure forms, asymmetric catalysis (e.g., chiral auxiliaries or enzymes) is employed to control stereochemistry at the amino-ethanol moiety .
- Purification :
- Crystallization : Ethanol/water mixtures are commonly used for recrystallization to remove unreacted starting materials .
- Chromatography : Silica gel column chromatography with eluents like ethyl acetate/hexane (3:1) resolves polar byproducts .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- X-Ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) confirms bond lengths, angles, and stereochemistry. For example, the benzo[d][1,3]dioxole ring typically shows planar geometry with C–O bonds averaging 1.36 Å .
- Hydrogen Bonding : Mercury CSD 2.0 visualizes intermolecular interactions, such as O–H···N hydrogen bonds between the hydroxyl and amino groups (2.8–3.2 Å).
- Validation Metrics : R-factors < 0.05 and electron density maps with no unexplained peaks ensure structural reliability .
Q. What spectroscopic techniques are used to characterize this compound, and what key signals are observed?
- NMR :
- ¹H NMR : The benzylic CH₂ group adjacent to the amino and hydroxyl groups resonates at δ 3.8–4.2 ppm as a multiplet. The aromatic protons on the benzo[d][1,3]dioxole ring appear as doublets at δ 6.7–7.1 ppm .
- ¹³C NMR : The quaternary carbon attached to chlorine shows a signal at δ 145–150 ppm due to electron withdrawal .
Advanced Research Questions
Q. How does stereochemistry influence biological activity, and what methods resolve enantiomeric purity?
- Activity Impact : The (S)-enantiomer often exhibits higher binding affinity to serotonin receptors due to spatial compatibility with chiral binding pockets, while the (R)-enantiomer may show reduced activity .
- Chiral Analysis :
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolve enantiomers (retention times: 12.3 min for (S), 15.7 min for (R)) .
- Polarimetry : Specific rotation [α]²⁵_D = +32° (c = 1, MeOH) confirms enantiopurity .
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anticancer) be reconciled?
- Experimental Design Considerations :
- Dose-Dependency : Low concentrations (≤10 µM) may inhibit bacterial growth, while higher doses (≥50 µM) induce apoptosis in cancer cells via ROS generation .
- Cell Line Variability : Activity differences arise from receptor expression levels (e.g., HT-29 colon cancer cells show higher sensitivity than MCF-7 breast cancer cells) .
- Mechanistic Studies :
- Enzyme Assays : IC₅₀ values against tyrosine kinases (e.g., 2.1 µM for Abl1) clarify target specificity .
- Molecular Docking : AutoDock Vina simulations predict stronger binding to bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol) than human homologs .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt Formation : Hydrochloride salts improve aqueous solubility (up to 25 mg/mL in PBS) by protonating the amino group .
- Prodrug Design : Acetylation of the hydroxyl group enhances plasma stability (t₁/₂ > 6 hours in rat serum) .
- Lyophilization : Freeze-drying with trehalose (1:1 w/w) prevents degradation during storage .
Q. How do structural analogs compare in terms of reactivity and bioactivity?
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
